2-(1,3-benzodioxol-5-ylcarbonyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane
Overview
Description
2-(1,3-benzodioxol-5-ylcarbonyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane, also known as BDB, is a chemical compound that belongs to the class of psychoactive substances. BDB is a derivative of the phenethylamine family of compounds, which includes amphetamines and MDMA. BDB has been studied for its potential use as a therapeutic agent, as well as for its psychoactive effects.
Mechanism of Action
2-(1,3-benzodioxol-5-ylcarbonyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane acts as a serotonin and norepinephrine reuptake inhibitor, which means that it increases the levels of these neurotransmitters in the brain. This action is similar to that of other antidepressant and anxiolytic drugs, such as SSRIs and SNRIs.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. These include an increase in heart rate and blood pressure, as well as changes in body temperature and metabolism. This compound has also been shown to have effects on the immune system, including an increase in the production of cytokines and other immune system molecules.
Advantages and Limitations for Lab Experiments
2-(1,3-benzodioxol-5-ylcarbonyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and it has a well-understood mechanism of action. However, there are also limitations to its use. This compound is a psychoactive substance, which means that it has the potential to produce unwanted effects on the behavior of test animals or human subjects. Additionally, this compound is a relatively new compound, and there is still much that is unknown about its long-term effects.
Future Directions
There are a number of future directions for research on 2-(1,3-benzodioxol-5-ylcarbonyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane. One area of interest is the potential use of this compound as a therapeutic agent for the treatment of depression, anxiety, and other mood disorders. Another area of interest is the potential use of this compound as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is interest in exploring the potential use of this compound as a tool for studying the mechanisms of neurotransmitter reuptake and the role of these mechanisms in mood regulation and other physiological processes.
Scientific Research Applications
2-(1,3-benzodioxol-5-ylcarbonyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane has been studied for its potential therapeutic applications, including as an antidepressant and anxiolytic agent. This compound has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are involved in mood regulation. This compound has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
1,3-benzodioxol-5-yl-[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3/c24-19-5-2-17(3-6-19)13-25-10-1-8-23(14-25)9-11-26(15-23)22(27)18-4-7-20-21(12-18)29-16-28-20/h2-7,12H,1,8-11,13-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKANGFOJJQBHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)C3=CC4=C(C=C3)OCO4)CN(C1)CC5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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